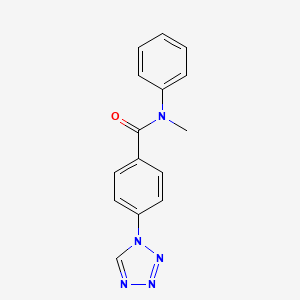

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-19(13-5-3-2-4-6-13)15(21)12-7-9-14(10-8-12)20-11-16-17-18-20/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPBWWLVYYFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and yields high purity products. Another common approach is the use of triethyl orthoformate and sodium azide, which also provides good yields under moderate conditions .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to minimize environmental impact . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole oxides.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as an electron-withdrawing group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include tetrazole oxides, amine derivatives, and various substituted tetrazole compounds .

Scientific Research Applications

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with biological targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons . This stabilization is advantageous for receptor binding and enhances the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives, emphasizing substituent variations, molecular properties, and reported biological activities:

Key Observations:

Tetrazole Positioning :

- The tetrazole ring at position 4 (as in the target compound) versus position 2 (e.g., ) may alter electronic distribution and binding affinity. Para-substituted tetrazoles are more common in drug design for optimal spatial alignment with target pockets .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance interactions with charged residues in enzymes or receptors .

Biological Activities: PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives in ) show >70% inhibition, suggesting that lipophilic side chains enhance activity. The tetrazole group in the target compound could mimic these effects . Tubulin Binding: Benzamide derivatives with trimethoxyphenyl groups (e.g., compound 16b in ) exhibit high affinity for tubulin, highlighting the importance of aromatic stacking. The phenyl group in the target compound may contribute similarly .

Synthetic Routes :

- The target compound can hypothetically be synthesized via reductive transamidation (as in ) or copper-catalyzed cycloaddition (). Key steps include condensation of substituted benzaldehydes with hydrazides and subsequent cyclization .

Research Findings and Implications

- Structural Advantages : The tetrazole ring offers metabolic stability over carboxylic acids, making it a preferred moiety in prodrug design .

- Activity Gaps : While direct data on the target compound are lacking, analogs with halogen or methoxy substituents () suggest tunable electronic properties for targeted drug design.

- Future Directions : Structure-activity relationship (SAR) studies focusing on varying the N-alkyl/aryl groups and tetrazole positioning could optimize potency and selectivity.

Biological Activity

N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological effects, and research applications.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocycles containing four nitrogen atoms, known for their ability to act as bioisosteres of carboxylic acids. This property allows tetrazoles to mimic the biological activity of these functional groups, making them valuable in drug design and development. The compound this compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Target Interaction

The tetrazole moiety in this compound interacts with various molecular targets through receptor-ligand interactions. The planar structure of the tetrazole ring facilitates stabilization of electrostatic repulsion of negatively charged ions, enhancing binding affinity with biological receptors.

Biochemical Pathways

Research indicates that tetrazoles can influence multiple biochemical pathways. The compound may exert its effects through:

- Enzyme inhibition or activation

- Modulation of gene expression

- Binding interactions with biomolecules .

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria indicate potent antibacterial properties, making it a candidate for further pharmaceutical development .

Antifungal Activity

The compound has also shown antifungal properties in vitro, particularly against fungi such as Candida albicans and Aspergillus flavus. These findings suggest potential applications in treating fungal infections .

Antitumor Activity

Research into the anticancer potential of this compound indicates it may inhibit tumor cell proliferation. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry : Used as a precursor for synthesizing other heterocyclic compounds.

Biology : Investigated for its antibacterial, antifungal, and antitumor activities.

Medicine : Explored as a potential drug candidate due to its stability and ability to interact with biological targets.

Industry : Tetrazole derivatives are utilized in agriculture as plant growth regulators and in materials science for developing new electronic materials .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1H-tetrazol-1-yl group into benzamide derivatives like N-methyl-N-phenyl-4-(1H-tetrazol-1-yl)benzamide?

- Methodology : Utilize nucleophilic substitution or coupling reactions under alkaline conditions. For example, K₂CO₃ in acetonitrile with reflux (4–5 hours) enables efficient substitution at the 4-position of the benzamide scaffold . Tetrazole rings can also be introduced via cycloaddition reactions using NaN₃ and nitriles under acidic conditions, followed by purification via recrystallization .

- Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS to verify molecular weight and substituent positions .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to confirm the structure of this compound?

- NMR Analysis : Assign peaks based on chemical shifts:

- Tetrazole protons : δ 8.5–9.5 ppm (¹H NMR).

- Aromatic protons : δ 7.0–8.0 ppm, split into distinct patterns due to substitution .

- HRMS : Calculate exact mass (e.g., C₁₅H₁₃N₅O requires m/z 287.1124) and compare with experimental data to confirm purity .

Q. What are the standard protocols for evaluating the biological activity of this compound, such as enzyme inhibition or cytotoxicity?

- In vitro assays : Use enzyme inhibition kits (e.g., tyrosinase or kinase assays) with IC₅₀ calculations. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or HEK293) .

- Dosage : Test concentrations ranging from 1 µM to 100 µM, with DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrazole moiety influence the compound’s reactivity in catalytic transformations?

- Steric Effects : The tetrazole’s planar structure may hinder access to catalytic sites in metal-mediated reactions (e.g., Mn-catalyzed transamidation), requiring optimized ligand design .

- Electronic Effects : The electron-withdrawing nature of tetrazole enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in cross-coupling reactions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to therapeutic targets (e.g., Alzheimer’s-related enzymes)?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with acetylcholinesterase (PDB ID: 1ACJ). Focus on hydrogen bonding between the tetrazole and catalytic triad residues (e.g., Ser203) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Meta-Analysis : Compare assay conditions (pH, temperature, solvent) across studies. For example, DMSO concentration >0.5% may artificially enhance membrane permeability, skewing results .

- Structural Modifications : Introduce para-substituents (e.g., -CF₃) to improve solubility and reduce nonspecific binding .

Q. What mechanistic insights can be gained from studying the compound’s role in redox-mediated reactions (e.g., ischemia-reperfusion injury models)?

- In vivo Models : Use Langendorff perfused heart assays to measure infarct size reduction. Pre-treat with the compound (10 µM) and assess ROS scavenging via fluorescence probes (e.g., DCFH-DA) .

- Pathway Analysis : Perform Western blotting to quantify phosphorylation of pro-survival kinases (e.g., Akt, ERK1/2) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.